An In-depth Technical Guide to 6-(dimethylamino)pyridine-3-thiol: Molecular Structure, Properties, and Synthetic Protocols
An In-depth Technical Guide to 6-(dimethylamino)pyridine-3-thiol: Molecular Structure, Properties, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(dimethylamino)pyridine-3-thiol, a heterocyclic building block of increasing interest in medicinal chemistry and materials science. The document elucidates the molecule's core structural features, physicochemical properties, and detailed synthetic methodologies. By contextualizing its reactivity within the broader class of substituted pyridines, this guide serves as a critical resource for professionals engaged in drug discovery and the development of novel chemical entities. Emphasis is placed on the practical application of this compound, supported by established experimental protocols and an analysis of its chemical behavior.
Introduction
6-(dimethylamino)pyridine-3-thiol, a substituted pyridinethiol, represents a unique convergence of chemical functionalities within a single, stable scaffold. The molecule incorporates a pyridine ring, a nucleophilic thiol group, and an electron-donating dimethylamino substituent. This specific arrangement of functional groups imparts a distinct reactivity profile that is highly valuable for the synthesis of complex molecular architectures. While its direct pharmacological profile is not extensively documented, its structural analog, 4-(dimethylamino)pyridine (DMAP), is a widely recognized hypernucleophilic acylation catalyst, highlighting the profound impact of the dimethylamino group on the pyridine system's electronic properties.[1][2] The thiol group at the 3-position further enhances its utility, offering a reactive handle for conjugation, metal chelation, or participation in various coupling reactions. This guide aims to provide a detailed examination of its molecular structure, properties, synthesis, and reactivity to empower researchers in leveraging its full potential.
Molecular Structure and Physicochemical Properties
The foundational attributes of 6-(dimethylamino)pyridine-3-thiol stem directly from its molecular architecture. The structure consists of a central pyridine ring functionalized at the C6 position with a dimethylamino group and at the C3 position with a thiol (-SH) group.
Structural Elucidation
The dimethylamino group, a potent electron-donating group, significantly influences the electron density of the pyridine ring through resonance, enhancing the nucleophilicity of the ring nitrogen. The thiol group provides a soft nucleophilic center and a site for potential oxidation or disulfide bond formation.
Caption: Molecular structure of 6-(dimethylamino)pyridine-3-thiol.
A critical aspect of pyridinethiols is the potential for thiol-thione tautomerism. While the thiol (-SH) form is depicted, it can exist in equilibrium with its thione (C=S) tautomer, 6-(dimethylamino)-1H-pyridine-3(2H)-thione. The predominant tautomer is often dependent on the solvent and solid-state packing forces.
Physicochemical Data
The key identifying and physical properties of 6-(dimethylamino)pyridine-3-thiol are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 680591-10-0 | [3] |
| Molecular Formula | C₇H₁₀N₂S | [3] |
| Molecular Weight | 154.23 g/mol | [3] |
| IUPAC Name | 6-(dimethylamino)pyridine-3-thiol | [3] |
| SMILES | SC1=CC=C(N(C)C)N=C1 | [3] |
| Appearance | Yellow powder or oil | [4][5] |
| Purity | Typically ≥95% | [3] |
Synthesis and Purification
The preparation of substituted pyridine-3-thiols can be approached through several synthetic strategies. Historically, methods included the reduction of corresponding sulfonyl chlorides.[4] More contemporary and versatile methods have since been developed, offering higher yields and better functional group tolerance.[4]
Overview of Synthetic Strategies
Two prominent methods for the synthesis of 6-(dimethylamino)pyridine-3-thiol have been reported:
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Two-Step Procedure from 3-Iodopyridine: This robust method involves an initial copper-catalyzed coupling of a 3-iodopyridine precursor with thiobenzoic acid to form a thioester, followed by hydrolysis to yield the desired thiol. This approach is noted for its high yields.[4]
-
Lithiation and Sulfur Quenching: This method utilizes the reaction of a bromo-substituted precursor with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching the resulting lithiated intermediate with elemental sulfur.[5]
The two-step procedure from the corresponding iodo-precursor is often preferred for its practicality and high yield.
Experimental Protocol: Two-Step Synthesis from 2-(Dimethylamino)-5-iodopyridine
This protocol is adapted from a general procedure for the synthesis of substituted pyridine-3-thiols and provides a reliable pathway to the target compound.[4]
Caption: Workflow for the two-step synthesis of the target compound.
Step 1: Synthesis of S-(6-(dimethylamino)pyridin-3-yl) benzothioate
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Rationale: This step utilizes a copper-catalyzed cross-coupling reaction. Copper(I) iodide (CuI) serves as the catalyst, while phenanthroline acts as a ligand to stabilize the copper species and facilitate the reaction. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the HI generated during the reaction. Toluene is a suitable high-boiling solvent.
-
Procedure:
-
To a reaction flask, add 2-(dimethylamino)-5-iodopyridine (0.1 mol), toluene (150 mL), phenanthroline (3.6 g), and CuI (2 g).
-
While stirring, add DIPEA (30 mL) and thiobenzoic acid (14 mL).
-
Purge the flask with argon to create an inert atmosphere.
-
Heat the reaction mixture to 80–100 °C for 12–16 hours, monitoring by TLC.
-
After cooling, add hexane (150 mL) to the mixture.
-
Purify the crude product by chromatography on silica gel, eluting with a toluene/hexane gradient to furnish the thioester intermediate.
-
Step 2: Hydrolysis to 6-(dimethylamino)pyridine-3-thiol
-
Rationale: Basic hydrolysis with sodium hydroxide in methanol cleaves the thioester bond to liberate the thiol. Subsequent acidification protonates the thiolate anion to yield the final product.
-
Procedure:
-
Dissolve the thioester intermediate from Step 1 in methanol.
-
Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a neutral or slightly acidic pH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(dimethylamino)pyridine-3-thiol as a yellow powder.[4]
-
Spectroscopic and Analytical Data
Comprehensive analytical data is crucial for structure confirmation and purity assessment.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement. For C₇H₁₀N₂S, the calculated m/z is 154.0565, with an observed value of 154.0563.[4] Low-resolution LC-MS often shows a peak at m/z = 155 [M+H]⁺ in positive ion mode.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the thiol proton (-SH), and singlets for the two equivalent methyl groups of the dimethylamino substituent. The chemical shifts of the aromatic protons are influenced by the opposing electronic effects of the electron-donating amino group and the sulfur substituent.
-
¹³C NMR: The spectrum would show seven distinct carbon signals: three for the pyridine ring, one for the carbon attached to sulfur, one for the carbon attached to the dimethylamino group, and one for the methyl carbons.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching from the pyridine ring, and a potentially weak S-H stretching band around 2550-2600 cm⁻¹.
Reactivity and Potential Applications
The chemical behavior of 6-(dimethylamino)pyridine-3-thiol is dictated by its three key functional components.
Reactivity Profile
-
Thiol Group: The thiol is the primary site of reactivity. It can act as a potent nucleophile in S-alkylation and S-acylation reactions. It is also susceptible to oxidation, which can lead to the formation of a corresponding disulfide dimer or further oxidation to sulfonic acids under stronger conditions.
-
Pyridine Ring: The pyridine nitrogen is a basic site and can be protonated or alkylated. The overall electron density of the ring is increased by the C6-dimethylamino group, making it more susceptible to electrophilic attack than unsubstituted pyridine, though electrophilic aromatic substitution on pyridines can still be challenging.[6]
-
Dimethylamino Group: This group acts as a powerful electron-donating group, activating the pyridine ring and increasing the basicity of the ring nitrogen. This is analogous to the well-known catalyst DMAP, where this group is responsible for its high catalytic activity.[1][7]
Applications in Drug Discovery and Materials Science
While specific applications of this exact molecule are emerging, its structural motifs are present in compounds with known biological activity. Pyridine derivatives are ubiquitous in pharmaceuticals, exhibiting a wide range of activities including antitumor and antihypertensive properties.[6][8] Thiol-containing compounds are also of significant pharmacological interest.[9]
-
Medicinal Chemistry Scaffold: 6-(dimethylamino)pyridine-3-thiol is an ideal building block. The thiol group can be used to tether the molecule to other fragments or to modulate solubility and pharmacokinetic properties. For example, it can be used in the synthesis of novel matrix metalloproteinase (MMP) inhibitors or other enzyme-targeted agents.[10]
-
Precursor for Fused Heterocycles: The combination of the thiol and the adjacent ring system allows for its use in cyclization reactions to form condensed heterocyclic systems, such as dithiolo[3,4-b]pyridines, which have been investigated for agrochemical applications.[11]
-
Ligand for Coordination Chemistry: The presence of multiple heteroatoms (two nitrogens and a sulfur) makes it a potential ligand for coordinating with metal ions, which could have applications in catalysis or the development of metal-based therapeutics.
Conclusion
6-(dimethylamino)pyridine-3-thiol is a versatile and synthetically accessible heterocyclic compound. Its unique combination of a nucleophilic thiol, a basic pyridine ring, and an activating dimethylamino group provides a rich platform for chemical exploration. The reliable synthetic protocols and well-defined reactivity make it a valuable tool for researchers in medicinal chemistry, agrochemicals, and materials science. This guide provides the foundational knowledge required to effectively utilize this compound in the design and synthesis of novel, high-value molecules.
References
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Journal of Organic and Pharmaceutical Chemistry. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]
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Sabino, J. R., da Silva, C. H. T. P., & Yonashiro, M. (2002). 6-Aminopyridine-3-thiol. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 2), o78–o79. [Link]
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